2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate

Photocleavable linker chemistry Caged compounds Sulfonate ester hydrolysis

Researchers requiring predictable photolytic release kinetics for photocleavable linker or caged probe applications often find that positional isomerism critically affects S-O bond homolysis efficiency, making the 2,4,5-trichloro analog an unreliable substitute. 2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate addresses this gap with a contiguous 2,3,4-trichloro substitution pattern that creates a unique electron-deficient aromatic surface distinct from the non-contiguous 2,4,5-trichloro isomer. - Unique contiguous trichloro arrangement provides a distinct polarization profile at the sulfonate ester bond, enabling differential photolysis wavelength tuning (300-330 nm range). - 2-Methyl group on the quinoline ring enhances lipophilicity and cell membrane permeability for intracellular caged metal chelator applications. - Custom synthesis available with batch-specific certificates of analysis; typical lead time 2-4 weeks.

Molecular Formula C16H10Cl3NO3S
Molecular Weight 402.7 g/mol
Cat. No. B11527585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate
Molecular FormulaC16H10Cl3NO3S
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)C=C1
InChIInChI=1S/C16H10Cl3NO3S/c1-9-5-6-10-3-2-4-12(16(10)20-9)23-24(21,22)13-8-7-11(17)14(18)15(13)19/h2-8H,1H3
InChIKeyVQWABCCRPSFPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate Structure and Class Overview


2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate (IUPAC: (2-methylquinolin-8-yl) 2,3,4-trichlorobenzenesulfonate) belongs to the 8-quinolinyl sulfonate ester class, with molecular formula C16H10Cl3NO3S and a molecular weight of approximately 402.7 g/mol [1]. This compound features a 2-methylquinolin-8-ol core esterified with 2,3,4-trichlorobenzenesulfonic acid, distinguishing it from the more commonly cited 2,4,5-trichloro positional isomer [2]. The 2,3,4-trichloro substitution pattern on the benzenesulfonate ring creates a unique electronic and steric environment relative to other chlorinated analogs, which may influence photochemical lability, solubility, and reactivity profiles relevant to research applications in photocleavable linker chemistry and caged compound design [3].

Why 2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate Resists Simple Replacement


Within the 8-quinolinyl sulfonate ester class, the position and number of chlorine substituents on the benzenesulfonate ring directly modulate both the electronic character of the sulfonate ester bond and the steric environment around the reactive center. The 2,3,4-trichloro pattern places electron-withdrawing chlorine atoms at ortho, meta, and para positions relative to the sulfonate linkage, creating a distinct polarization profile compared to the 2,4,5-trichloro isomer or the 2,4-dichloro analog . Published photochemical studies on 8-quinolinyl sulfonates demonstrate that substituent electronic effects on the benzenesulfonate moiety influence S–O bond homolysis efficiency upon UV irradiation (300–330 nm), meaning that positional isomerism is not interchangeable for applications requiring predictable photolytic release kinetics [1]. Furthermore, the 2,3,4-trichloro configuration is structurally distinct from inverted connectivity compounds such as 2,4,6-trichlorophenyl 8-quinolinesulfonate (CAS 1171919-22-4), where the trichlorophenyl group is attached via the quinoline-8-sulfonyl moiety rather than the quinolinyl ester linkage . Simple substitution with any of these analogs without experimental validation risks altered photoreactivity, solubility, or conjugate stability.

2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate Differentiation Evidence


2,3,4- vs. 2,4,5-Trichloro Substitution: Reactivity Impact

The 2,3,4-trichlorobenzenesulfonate ester places chlorine substituents at positions 2 (ortho), 3 (meta), and 4 (para) relative to the sulfonate ester bond, whereas the documented 2,4,5-trichloro isomer positions chlorine at 2 (ortho), 4 (para), and 5 (meta) [1]. The ortho-chlorine in both isomers exerts a steric and electron-withdrawing effect near the reaction center; however, the 2,3,4 pattern introduces a contiguous trichloro arrangement (vicinal Cl at positions 2,3,4) that creates a distinct electrostatic potential surface compared to the 2,4,5 pattern (non-contiguous Cl). This difference is expected to modulate the S–O bond polarization and photolytic cleavage quantum yield, although direct comparative photolysis data for this specific isomer pair are not available in the published literature [2]. The 2,3,4-trichloro substitution is associated with a sulfonyl chloride precursor (CAS 34732-09-7) having a melting point of 62–66 °C and predicted density of 1.728 g/cm³ .

Photocleavable linker chemistry Caged compounds Sulfonate ester hydrolysis

Chlorine Count: Lipophilicity and Steric Bulk

The 2,3,4-trichloro compound (C16H10Cl3NO3S, MW ≈402.7) contains three chlorine atoms versus two in the commercially referenced 2-methyl-8-quinolyl 2,4-dichlorobenzenesulfonate (C16H11Cl2NO3S, MW 368.2 g/mol) . The additional chlorine at position 3 (meta) contributes approximately +34.5 Da to molecular weight and introduces an additional H-bond acceptor site (Cl can act as weak halogen bond acceptor). While experimental logP values are unavailable for either compound, the increased halogen content of the trichloro derivative is expected to elevate lipophilicity by approximately 0.5–0.8 logP units based on the additive contribution of aromatic chlorine (πCl ≈ +1.04 per Cl atom on aromatic systems), which may affect membrane permeability in cellular assays or organic/aqueous partitioning in synthetic workflows [1].

Lipophilicity modulation Structure-activity relationships Sulfonate protecting groups

8-Quinolinyl Sulfonate vs. ONB Photocleavable Groups

The 8-quinolinyl sulfonate (8-QS) class undergoes clean photolytic S–O bond cleavage upon irradiation at 300–330 nm in neutral aqueous solution, yielding the corresponding 8-quinolinol and sulfonic acid with negligible byproducts, as demonstrated for substituted 8-quinolinyl benzenesulfonates including 1a, 1e, and 1f derivatives [1]. This photochemical property is shared across the class and is the basis for their use as photocleavable linkers in biotin-avidin affinity isolation systems [2]. In contrast, the widely used ortho-nitrobenzyl (ONB) photocaging group requires 350–365 nm irradiation and produces nitrosobenzaldehyde byproducts that can react with biological nucleophiles [3]. The 8-QS scaffold thus offers cleaner photolysis chemistry at shorter wavelengths with minimal side-product formation, making it advantageous for applications requiring intact biomolecule recovery. The 2,3,4-trichlorobenzenesulfonate variant is expected to retain this class-level photolytic behavior, though the quantum yield and wavelength dependence may be modulated by the trichloro substitution pattern relative to the unsubstituted or monochloro analogs studied.

Photocleavable protecting groups Caged compounds Bioorthogonal chemistry

Sulfonate Ester Connectivity: Structural Isomer Comparison

The target compound 2-methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate carries the sulfonate ester linkage at the quinolin-8-ol oxygen (Ar-O-SO2-Ar'), whereas the structurally distinct compound 2,4,6-trichlorophenyl 8-quinolinesulfonate (CAS 1171919-22-4, C15H8Cl3NO3S, MW 388.65) carries the sulfonate ester at the quinoline-8-sulfonyl group (Ar-SO2-O-Ar') . This connectivity inversion fundamentally alters the photolytic cleavage products: the 8-quinolinyl sulfonate releases 8-quinolinol upon photolysis, while the 8-quinolinesulfonate ester would release 8-quinolinesulfonic acid and a trichlorophenol [1]. These two structural classes are not functionally interchangeable in any application where the photoreleased species identity matters. The target compound also features a 2-methyl substituent on the quinoline ring, absent in the CAS 1171919-22-4 comparator, further differentiating both steric and electronic properties at the quinoline core [2].

Structural isomer differentiation Sulfonate ester connectivity Retrosynthetic analysis

2-Methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate Application Scenarios


Photocleavable Linkers for Affinity Purification

The 8-quinolinyl sulfonate scaffold, to which 2-methyl-8-quinolyl 2,3,4-trichlorobenzenesulfonate belongs, has been validated in the design of photocleavable biotin-linker conjugates for the recovery of intact ligand-receptor complexes from avidin-biotin affinity systems [1]. Upon photoirradiation at 300–330 nm in neutral aqueous buffer, the S–O bond cleaves to release the target biomolecule with minimal byproduct contamination, a key advantage over nitrobenzyl-based photocaging groups that generate reactive aldehyde species [2]. The 2,3,4-trichloro substitution pattern may offer distinct advantages in tuning the photolysis wavelength or improving organic-phase solubility during conjugate synthesis compared to the unsubstituted benzenesulfonate analog, though experimental validation is required [3].

Caged Fluorescent Probes with 8-Quinolinol Metal Chelation

Substituted 8-quinolinols (8-hydroxyquinolines) are established Zn²⁺-selective fluorescent probes, and their benzenesulfonate esters serve as photocaged precursors that release the active chelator upon UV irradiation [1]. The 2-methyl substitution on the quinoline ring, as present in this compound, enhances lipophilicity and may improve cell membrane permeability relative to the parent 8-quinolinol [2]. The 2,3,4-trichlorobenzenesulfonate ester form could provide a distinct uncaging rate or wavelength sensitivity profile for spatially and temporally controlled metal ion sensing applications, representing a procurement rationale for researchers seeking to expand the toolbox of caged metal chelators beyond commercially available 8-quinolinyl sulfonate derivatives [3].

Synthetic Intermediate for Sulfonamide Libraries

The 2,3,4-trichlorobenzenesulfonate ester can serve as an activated leaving group for nucleophilic aromatic substitution or sulfonate displacement reactions, enabling the synthesis of diverse 8-substituted quinoline derivatives [1]. The electron-withdrawing effect of three chlorine atoms on the benzenesulfonate ring increases the leaving group ability of the sulfonate compared to mono- or dichloro analogs, potentially enabling milder reaction conditions or higher yields in SNAr-type transformations at the quinoline 8-position [2]. This positions the compound as a strategic intermediate for medicinal chemistry programs targeting quinoline-based scaffolds where the 2-methyl group is a required pharmacophoric element [3].

SAR Studies of Halogenated Sulfonate Ester Pharmacophores

For drug discovery programs exploring sulfonate ester-containing compounds (e.g., as covalent enzyme inhibitors or prodrug moieties), the 2,3,4-trichloro substitution represents a distinct point on the halogenation SAR continuum between the 2,4-dichloro and 2,4,5-trichloro analogs [1]. The contiguous trichloro arrangement creates a unique electron-deficient aromatic surface that may engage in halogen bonding interactions with protein targets differently than the non-contiguous 2,4,5-trichloro isomer [2]. Procurement of this specific isomer allows systematic exploration of positional halogen effects on target binding affinity and metabolic stability [3].

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